ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757037
InChI: InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15757037

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-[(2-propylpyrazol-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3
Standard InChI Key JOYIRCMNHCBENN-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC=N1)CNCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine features a pyrazole ring substituted at the 1-position with a propyl group and at the 5-position with a methylamine moiety bound to an ethyl group. The pyrazole core contributes aromatic stability, while the alkyl and amine substituents enhance solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Molecular Weight167.25 g/mol
CAS NumberNot publicly disclosed
Purity Specifications>95% (research grade)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclization reactions using hydrazine derivatives and β-diketone precursors. For example, condensation of 1-propylhydrazine with a diketone intermediate yields the pyrazole ring, followed by reductive amination to introduce the ethylamine group.

Batch Process

Traditional batch synthesis employs reflux conditions in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium on carbon. Yields range from 60–75%, with impurities removed via column chromatography.

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance reaction control, reducing side products and improving yields to 85–90%. This method minimizes thermal degradation and scales efficiently for industrial applications.

Purification Techniques

Chromatographic methods (e.g., silica gel chromatography) remain standard, though high-performance liquid chromatography (HPLC) is preferred for >99% purity in pharmaceutical research.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for anticancer agents, with its amine group facilitating covalent binding to biological targets. For instance, derivatives have shown preliminary activity against breast cancer cell lines (MCF-7) in vitro.

Interaction Mechanisms

Hydrogen Bonding

The amine group participates in hydrogen bonding with polar residues (e.g., serine, aspartate) in enzyme active sites, altering substrate binding kinetics.

π–π Stacking

The pyrazole ring engages in stacking interactions with aromatic amino acids (e.g., phenylalanine, tyrosine), stabilizing ligand-receptor complexes.

Table 2: Interaction Profiles

Interaction TypeTarget ResiduesBiological Effect
Hydrogen BondingSer-530 (COX-2)Reduced prostaglandin synthesis
π–π StackingPhe-381 (EGFR kinase)Inhibition of cell signaling

Challenges and Future Directions

Research Gaps

  • Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Toxicity Profiles: No in vivo studies have assessed acute or chronic toxicity.

Synthetic Optimization

Future work should explore biocatalytic routes to improve enantioselectivity and reduce waste. Computational modeling (e.g., DFT studies) could further elucidate reaction pathways.

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